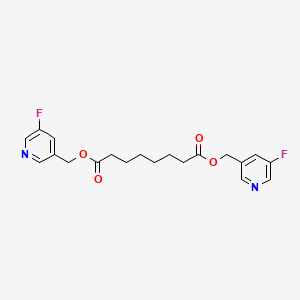
Methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylprop-2-enoate: , 2-methylprop-2-enoic acid , and styrene are three distinct chemical compounds, each with unique properties and applications. Styrene is an aromatic hydrocarbon used extensively in the production of polystyrene plastics and resins .
Preparation Methods
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is typically synthesized through the esterification of methacrylic acid with methanol. Industrial production often involves the acetone cyanohydrin (ACH) process, where acetone cyanohydrin is converted to methacrylamide sulfate using sulfuric acid, followed by hydrolysis to methacrylic acid and subsequent esterification .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid is commonly produced from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid. This intermediate is then hydrolyzed to yield methacrylic acid . Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .
Styrene
Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of steam and a catalyst, typically iron oxide, to produce styrene and hydrogen .
Chemical Reactions Analysis
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate undergoes various chemical reactions, including polymerization, transesterification, and hydrolysis. Common reagents include free radical initiators for polymerization and acids or bases for hydrolysis . The major product of polymerization is poly(methyl methacrylate) (PMMA) .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid can undergo polymerization, esterification, and addition reactions. It reacts with alcohols in the presence of acid catalysts to form esters and with alkenes in the presence of radical initiators to form polymers . The major products include various methacrylate esters and polymers .
Styrene
Styrene undergoes polymerization, oxidation, and halogenation reactions. It polymerizes readily in the presence of free radical initiators to form polystyrene . Oxidation of styrene can produce benzaldehyde and benzoic acid, while halogenation can yield various halostyrenes .
Scientific Research Applications
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is widely used in the production of PMMA, which is utilized in applications such as acrylic sheets, paints, and adhesives . It is also used in the manufacture of coatings, textiles, and as a monomer in various polymerization reactions .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid is used in the production of methacrylate polymers, which find applications in coatings, adhesives, and dental materials . It is also used in the synthesis of copolymers for drug delivery systems and as a building block in organic synthesis .
Styrene
Styrene is primarily used in the production of polystyrene, which is employed in packaging, insulation, and disposable containers . It is also used in the manufacture of synthetic rubber, resins, and as a precursor in the synthesis of various chemicals .
Mechanism of Action
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate exerts its effects primarily through polymerization reactions. The double bond in the molecule undergoes free radical polymerization to form long polymer chains, resulting in the formation of PMMA .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid acts as a monomer in polymerization reactions, where the double bond undergoes addition reactions to form polymers . It can also participate in esterification reactions to form methacrylate esters .
Styrene
Styrene undergoes free radical polymerization to form polystyrene. The double bond in styrene reacts with free radicals to form polymer chains . It can also undergo oxidation and halogenation reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Methyl 2-methylprop-2-enoate
Similar compounds include ethyl methacrylate and butyl methacrylate, which differ in the alkyl group attached to the ester. Methyl 2-methylprop-2-enoate is unique due to its widespread use in PMMA production .
2-methylprop-2-enoic acid
Similar compounds include acrylic acid and crotonic acid. 2-methylprop-2-enoic acid is unique due to its use in the production of methacrylate polymers, which have distinct properties compared to polymers derived from acrylic acid .
Styrene
Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique due to its extensive use in the production of polystyrene and its derivatives .
Properties
CAS No. |
25035-81-8 |
|---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H6O2/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3(2)4(5)6/h2-7H,1H2;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI Key |
CLANNGNFKWVXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Related CAS |
25035-81-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



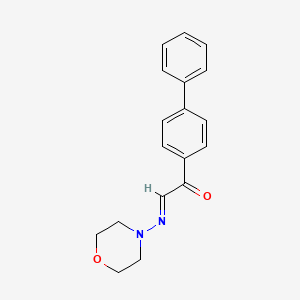
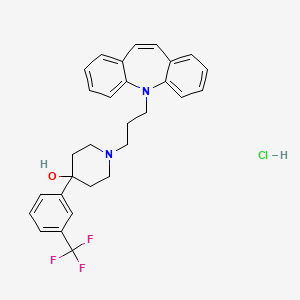
![N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14689783.png)

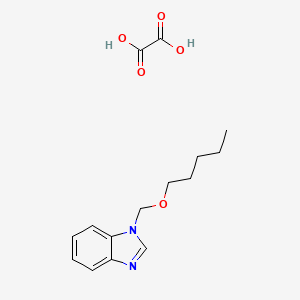
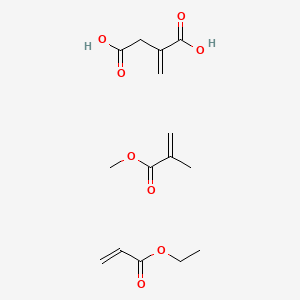
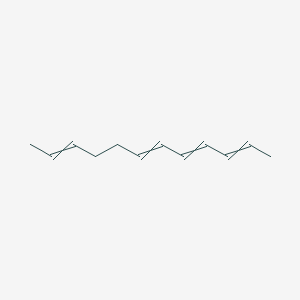
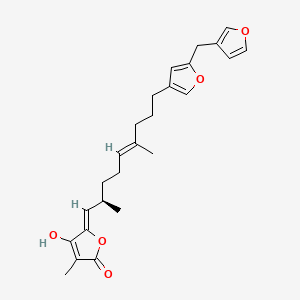


![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)

